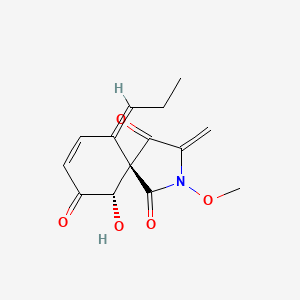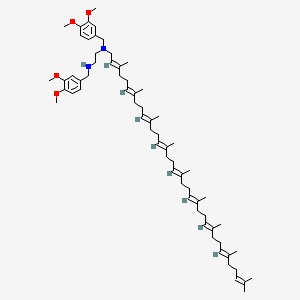![molecular formula C27H30ClNO10 B1234070 [6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride](/img/structure/B1234070.png)
[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
- The compound is involved in various chemical synthesis processes. For instance, the reaction of certain compounds with acetyl chloride under nitrogen leads to transformations that are crucial in organic synthesis (Stoodley & Wilkins, 1975). Another study highlights the reduction processes of related compounds, underscoring the compound's role in producing different chemical structures (Kitchin & Stoodley, 1973).
Synthesis of Heterocyclic Compounds
- The compound's derivatives are used in synthesizing heterocyclic steroids, indicating its utility in steroid chemistry and potential pharmaceutical applications (Nasipuri & Ghosh, 1976). Additionally, a variety of novel O-substituted derivatives based on similar structures have been prepared, highlighting its versatility in creating diverse chemical entities (Shainova et al., 2019).
Role in Pharmacological Research
- Derivatives of the compound have been investigated for their gastroprotective activity, indicating its relevance in the development of new therapeutic agents (Shimojima & Hayashi, 1983). Another aspect of its application is seen in the synthesis of compounds for potential antimicrobial activities, demonstrating its importance in drug discovery (Sharma et al., 2004).
Material Science and Nanotechnology
- The compound's interaction with DNA has been studied in the context of nanoparticle effect, illustrating its potential use in nanotechnology and material science (Karadurmus et al., 2017). This suggests its applicability in developing advanced materials and therapeutic agents.
Propiedades
Fórmula molecular |
C27H30ClNO10 |
|---|---|
Peso molecular |
564 g/mol |
Nombre IUPAC |
[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride |
InChI |
InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16-,17?,22?,27-;/m0./s1 |
Clave InChI |
GUGHGUXZJWAIAS-CFCXLQPVSA-N |
SMILES isomérico |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O.[Cl-] |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O.[Cl-] |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O.[Cl-] |
Sinónimos |
Cerubidine Dauno Rubidomycine Dauno-Rubidomycine Daunoblastin Daunoblastine Daunomycin Daunorubicin Daunorubicin Hydrochloride Hydrochloride, Daunorubicin NSC 82151 NSC-82151 NSC82151 Rubidomycin Rubomycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]vinyl]-1H-indole](/img/structure/B1233989.png)

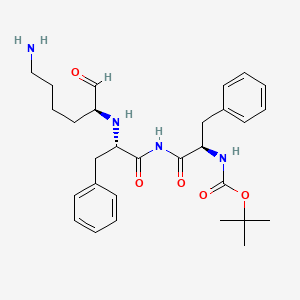
![(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one](/img/structure/B1233992.png)
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1233996.png)

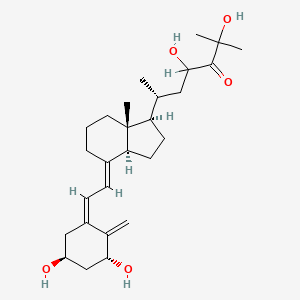
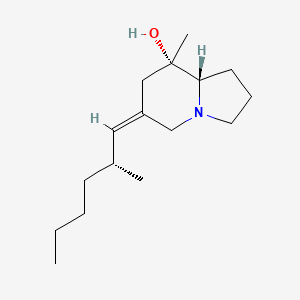
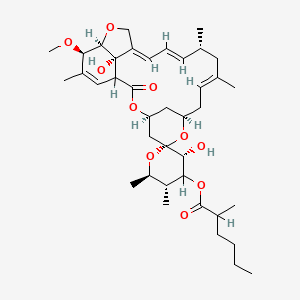
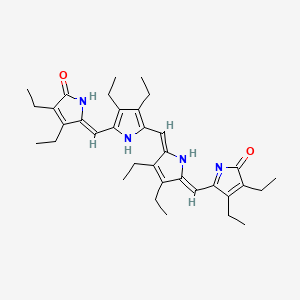
![methyl 7-[(1R,3S,5R)-3-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxocyclopentyl]heptanoate](/img/structure/B1234007.png)
